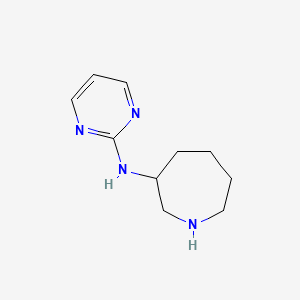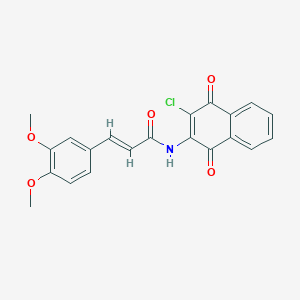![molecular formula C18H16N6O B7463906 N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to have immunomodulatory and anti-inflammatory properties.
Wirkmechanismus
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates various biological processes, including cell differentiation, metabolism, and immune responses. Upon binding to AhR, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide induces the expression of genes that are involved in cell cycle regulation, apoptosis, and immune modulation. N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and regulation of immune responses. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to modulate the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide in lab experiments is its high specificity for AhR, which allows for the selective activation of AhR-mediated signaling pathways. However, one of the limitations of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Future research on N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. Moreover, the development of more potent and selective AhR agonists, including N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide derivatives, could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-indole ethanol and 5-tetrazolyl benzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 4-aminobenzoyl chloride to yield N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. The purity of the compound is verified using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-7-5-12(6-8-13)17-21-23-24-22-17)19-10-9-14-11-20-16-4-2-1-3-15(14)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMCWLRLONHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
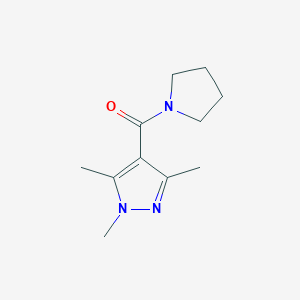
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
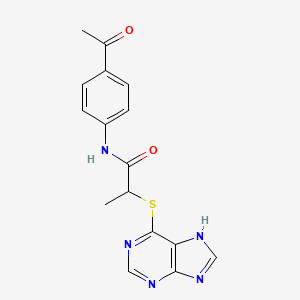
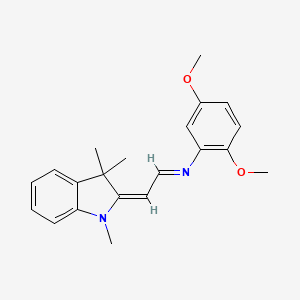
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
